Fmoc-D-Arg(Mtr)-OH Fmoc-D-Arg(Mtr)-OH
Brand Name: Vulcanchem
CAS No.: 120075-24-3
VCID: VC21540702
InChI: InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1
SMILES: CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Molecular Formula: C31H36N4O7S
Molecular Weight: 608.7 g/mol

Fmoc-D-Arg(Mtr)-OH

CAS No.: 120075-24-3

Cat. No.: VC21540702

Molecular Formula: C31H36N4O7S

Molecular Weight: 608.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-D-Arg(Mtr)-OH - 120075-24-3

Specification

CAS No. 120075-24-3
Molecular Formula C31H36N4O7S
Molecular Weight 608.7 g/mol
IUPAC Name (2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35-30(32)33-15-9-14-26(29(36)37)34-31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,34,38)(H,36,37)(H3,32,33,35)/t26-/m1/s1
Standard InChI Key LKGHIEITYHYVED-AREMUKBSSA-N
Isomeric SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC
Canonical SMILES CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC

Introduction

Chemical Properties and Structural Characterization

Physical and Structural Properties

Fmoc-D-Arg(Mtr)-OH typically appears as a powder form in commercial preparations. The compound possesses specific structural features that make it valuable in peptide synthesis, including the bulky Fmoc group that protects the alpha-amino group and the Mtr group that masks the highly reactive guanidino side chain of D-arginine .

Chemical Data

The following table outlines the key chemical parameters of Fmoc-D-Arg(Mtr)-OH:

ParameterValue
CAS Number120075-24-3 (alternative: 98930-01-9)
Molecular FormulaC31H36N4O7S
Molecular Weight608.7 g/mol
AppearancePowder
SolubilitySoluble in water or 1% acetic acid
Storage RequirementsDesiccate at -20°C

Table 1: Key chemical parameters of Fmoc-D-Arg(Mtr)-OH

The compound's structure incorporates a D-arginine backbone with the Fmoc group at the N-terminus and the Mtr group protecting the guanidino side chain. The unique stereochemistry (2R configuration) distinguishes this compound from its L-arginine counterpart, providing different three-dimensional orientation that influences biological activity in resulting peptides .

Protection Strategy and Deprotection Mechanisms

Role of Protecting Groups

The Fmoc group serves as a temporary protection for the alpha-amino group during peptide synthesis and can be removed under mild basic conditions (typically using piperidine in DMF), allowing for sequential amino acid addition in solid-phase peptide synthesis. The Mtr group, meanwhile, protects the highly nucleophilic guanidino side chain of D-arginine throughout the synthesis process .

Mtr Protection Characteristics

For peptides containing multiple arginine residues alongside tryptophan, specialized deprotection protocols have been developed. One effective approach involves using 1 M trimethylsilyl bromide (TMSBr) in TFA, which can remove up to four Mtr groups within 15 minutes without causing tryptophan modification .

Comparison with Alternative Protecting Groups

While the Mtr group has been extensively used in Fmoc-based peptide synthesis, it presents certain limitations compared to newer protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). The table below compares key characteristics of these protecting strategies:

Protecting GroupDeprotection SpeedProtection Against Trp ModificationSolubility Properties
MtrSlower (hours with TFA)LowerGood
Pbf1.2-1.4 times faster than PmcHigher (especially with Trp(Boc))Excellent
PmcFaster than MtrModerateGood

Table 2: Comparison of arginine protecting groups used in peptide synthesis

This comparison highlights the evolution of protecting group strategies in arginine derivatives, with newer options often offering improved deprotection kinetics and reduced side reactions.

Applications in Peptide Synthesis

Synthetic Utility

Fmoc-D-Arg(Mtr)-OH is synthesized using standard peptide chemistry protocols and finds its primary application in the construction of peptides containing D-arginine residues. The compound enables researchers to incorporate the D-enantiomer of arginine into peptide sequences, which can dramatically alter the conformational properties and biological activity profiles of the resulting peptides.

Biological Significance and Research Applications

D-Arginine in Bioactive Peptides

While Fmoc-D-Arg(Mtr)-OH itself is a synthetic intermediate rather than a bioactive compound, the D-arginine residues it helps incorporate into peptides can confer significant biological properties. Research indicates that D-arginine substitution in antimicrobial peptides can enhance membrane permeability and potentially increase mitochondrial accumulation, properties that may prove valuable in developing novel therapeutic agents .

Research Methods and Techniques

Research involving peptides synthesized using Fmoc-D-Arg(Mtr)-OH frequently employs advanced analytical techniques to characterize binding properties and mechanisms of action. These techniques include:

  • Surface plasmon resonance (SPR) for measuring binding affinities

  • Nuclear magnetic resonance (NMR) spectroscopy for structural characterization

  • Circular dichroism (CD) for secondary structure determination

  • Antimicrobial and antiviral activity assays for functional evaluation

These methodologies help researchers understand how the incorporation of D-arginine affects peptide-protein interactions and biological functions.

Comparison with Related Derivatives

Fmoc-D-Arg(Pbf)-OH as an Alternative

While Fmoc-D-Arg(Mtr)-OH has established utility, Fmoc-D-Arg(Pbf)-OH represents an alternative D-arginine derivative with potentially advantageous properties. The Pbf protecting group offers faster deprotection kinetics and reduced side reactions, particularly when synthesizing peptides containing both arginine and tryptophan residues .

Applications of D-arginine-containing peptides synthesized using these building blocks include:

  • Antimicrobial peptides with enhanced stability and activity

  • Peptides with improved cell penetration capabilities

  • Compounds with antifungal properties

  • Peptides exhibiting anticancer activity

For example, substituting D-arginine for D-lysine in antimicrobial peptides has been reported to improve membrane permeability and increase mitochondrial accumulation. Similarly, replacing L-arginine with D-arginine in the antimicrobial peptide oncocin has been shown to dramatically increase bioavailability from 25 minutes to over 8 hours while maintaining or slightly improving antibacterial activity .

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